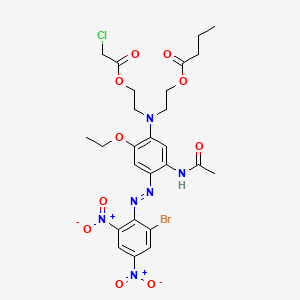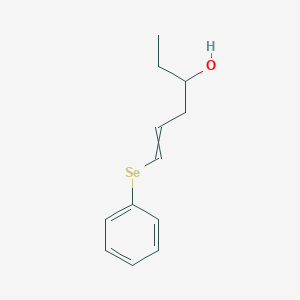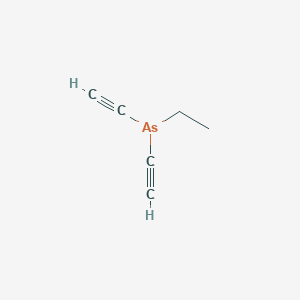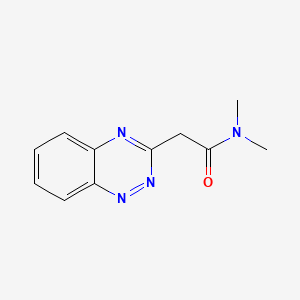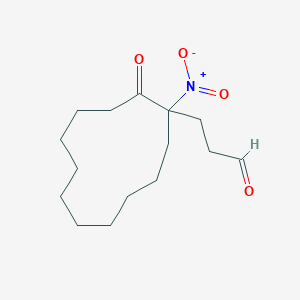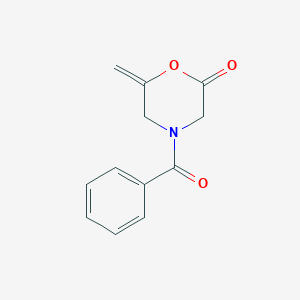
4-Benzoyl-6-methylidenemorpholin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-6-methylidenemorpholin-2-one is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol This compound is characterized by a morpholinone ring substituted with a benzoyl group and a methylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-6-methylidenemorpholin-2-one typically involves the reaction of N-propargylglycine with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
4-Benzoyl-6-methylidenemorpholin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholinone derivatives.
科学的研究の応用
4-Benzoyl-6-methylidenemorpholin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Benzoyl-6-methylidenemorpholin-2-one involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The methylene group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .
類似化合物との比較
Similar Compounds
4-Benzoylmorpholine: Similar in structure but lacks the methylene group.
4-Benzoyl-6-methyl-3H-1,4-oxazin-2-one: Contains an oxazinone ring instead of a morpholinone ring.
4-Benzoyl-6-chloro-2-methylisoquinolin-3-one: Contains an isoquinolinone ring with a chloro substituent.
Uniqueness
4-Benzoyl-6-methylidenemorpholin-2-one is unique due to the presence of both a benzoyl group and a methylene group on the morpholinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
84691-35-0 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
4-benzoyl-6-methylidenemorpholin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-9-7-13(8-11(14)16-9)12(15)10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChIキー |
AJTSYAODKAIPMT-UHFFFAOYSA-N |
正規SMILES |
C=C1CN(CC(=O)O1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


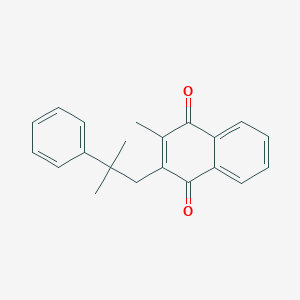
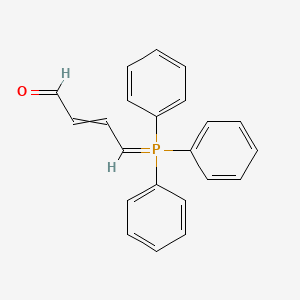
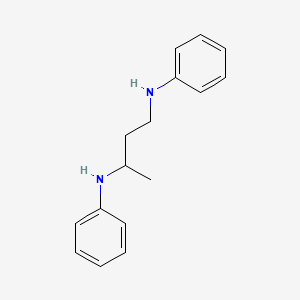

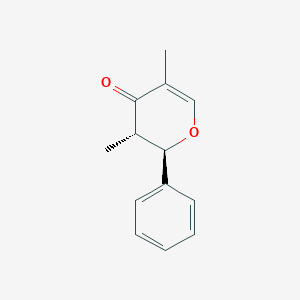
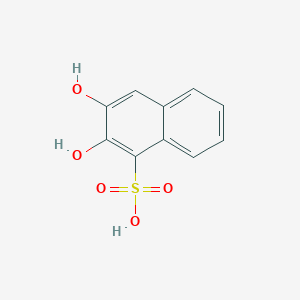
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

